molecular formula C6H7BrN2O B2801140 6-amino-3-bromo-4-methylpyridin-2-ol CAS No. 2167966-83-6

6-amino-3-bromo-4-methylpyridin-2-ol

Cat. No.: B2801140
CAS No.: 2167966-83-6
M. Wt: 203.039
InChI Key: XQCGGIVYUHDBET-UHFFFAOYSA-N
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Description

The compound with the chemical formula 6-amino-3-bromo-4-methylpyridin-2-ol is a brominated pyridine derivative This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-bromo-4-methylpyridin-2-ol typically involves the bromination of a pyridine derivative. One common method is the bromination of 2-hydroxy-3-methylpyridine using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-bromo-4-methylpyridin-2-ol: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of amino or thiol derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or reduced pyridine derivatives.

Scientific Research Applications

6-amino-3-bromo-4-methylpyridin-2-ol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-3-bromo-4-methylpyridin-2-ol depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can significantly influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-2-methylpyridine: Lacks the hydroxyl group, affecting its solubility and reactivity.

    2-Bromo-3-hydroxypyridine: Similar but lacks the methyl group, influencing its steric properties.

Uniqueness

6-amino-3-bromo-4-methylpyridin-2-ol: is unique due to the combination of bromine, hydroxyl, and methyl groups on the pyridine ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-3-bromo-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-2-4(8)9-6(10)5(3)7/h2H,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGGIVYUHDBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167966-83-6
Record name 6-amino-3-bromo-4-methylpyridin-2-ol
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